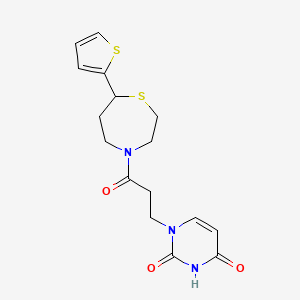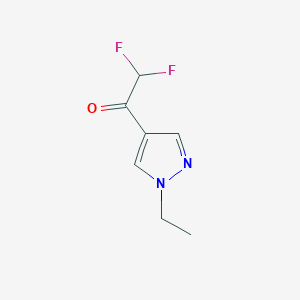
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone, also known as EF24, is a synthetic compound that has been extensively studied for its potential biological and pharmacological applications. EF24 is a member of the curcumin family and has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is not fully understood. However, it has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8. 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in animal studies. However, 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammation. Future research should focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, studies should be conducted to evaluate its efficacy in animal models and clinical trials. 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone derivatives with improved solubility and bioavailability should also be developed. Overall, 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
Synthesis Methods
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone can be synthesized by the reaction of 1-ethyl-1H-pyrazol-4-amine and 2,2-difluoroacetyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-2-11-4-5(3-10-11)6(12)7(8)9/h3-4,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDPGHHYZWOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


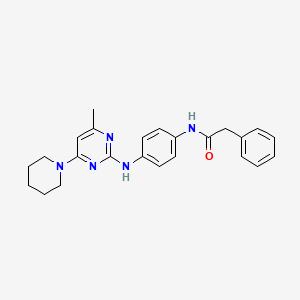
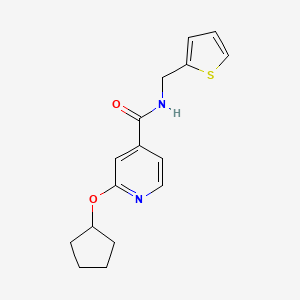


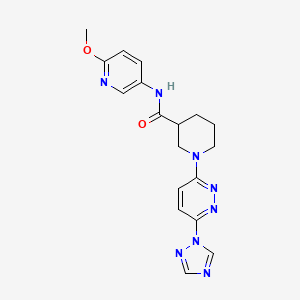
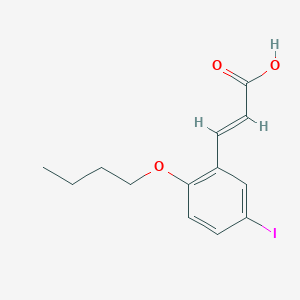
![1-[(2-Hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol](/img/structure/B2744050.png)
![Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate](/img/structure/B2744051.png)
![8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744052.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2744059.png)
